N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13(22-15-6-3-2-4-7-15)18(20)19-11-16-10-14(12-23-16)17-8-5-9-21-17/h2-10,12-13H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWJORRTVCFTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CS1)C2=CC=CO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene rings, followed by their functionalization and coupling with a phenoxypropanamide moiety. Key steps may involve:
Formation of Furan and Thiophene Rings: These can be synthesized through various methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Functionalization: Introduction of functional groups like methyl and phenoxy groups through reactions such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC, DCC for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene share structural similarities with N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2,5-dimethylfuran are structurally related.
Uniqueness
This compound is unique due to its combination of furan, thiophene, and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound has the following structural formula:
Key Properties:
- Molecular Weight : 329.4 g/mol
- Density : Not available
- Melting Point : Not available
- Boiling Point : Not available
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene and furan have shown activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study conducted on a related compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating promising cytotoxic effects.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds containing phenoxy and thiophene moieties have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings :
- In vitro assays showed a reduction in TNF-alpha production by 40% when treated with 10 µM of the compound.
- A related study highlighted that the compound could inhibit the NF-kB signaling pathway, which is crucial in inflammation.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways.
- Modulation of Gene Expression : The compound may alter the expression of genes associated with cell growth and apoptosis.
Data Table: Biological Activities Overview
| Activity Type | Model System | Effect Observed | IC50/EC50 Value |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 15 µM |
| Anti-inflammatory | RAW 264.7 macrophages | Reduction in TNF-alpha production | 10 µM |
| Antioxidant | DPPH assay | Scavenging activity | Not specified |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenoxypropanamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling the furan-thiophene moiety with the phenoxypropanamide backbone. Key steps include:
- Friedel-Crafts alkylation to attach the methyl group to the thiophene ring .
- Amidation under Schotten-Baumann conditions for propanamide formation, using DCC (dicyclohexylcarbodiimide) as a coupling agent .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for high purity (>95%) .
- Optimization : Reaction temperatures (e.g., 0–5°C for amidation), pH control (neutral for stability of furan-thiophene), and inert atmospheres (N₂ for oxidation-sensitive intermediates) .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the furan-thiophene core and phenoxypropanamide side chain. Key signals:
- Thiophene protons: δ 6.8–7.2 ppm (multiplet).
- Furan protons: δ 7.3–7.5 ppm (doublet) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected m/z ~403.5) .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or cytochrome P450 isoforms due to sulfonyl and aryl motifs .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .
- Key Insights :
- HOMO localized on the furan-thiophene ring (electron-rich region).
- LUMO on the phenoxypropanamide group, suggesting nucleophilic attack sites .
Q. How to resolve contradictions in reported biological activity data across studies?
- Experimental Design :
- Standardize assay conditions (e.g., cell culture media, incubation time) to minimize variability .
- Use orthogonal assays (e.g., ATP-based viability + flow cytometry) to confirm cytotoxicity mechanisms .
- Data Analysis :
- Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What structure-activity relationship (SAR) strategies can improve pharmacological potency?
- Modifications :
- Thiophene substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance COX-2 binding .
- Phenoxy chain variation : Replace propanamide with sulfonamide to modulate solubility and logP .
- Validation :
- Molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) to compare binding affinities of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
